molecular formula C15H12F3N3O2 B2815956 N-(1-cyano-1-methylethyl)-5-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide CAS No. 2094841-57-1

N-(1-cyano-1-methylethyl)-5-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide

Cat. No.: B2815956
CAS No.: 2094841-57-1
M. Wt: 323.275
InChI Key: VFUMZIIQONSAJX-UHFFFAOYSA-N
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Description

N-(1-cyano-1-methylethyl)-5-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide is a synthetic organic compound known for its unique chemical structure and diverse applications. This compound features a cyano group, a trifluoromethylphenyl group, and an oxazole ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyano-1-methylethyl)-5-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and nitriles, under acidic or basic conditions.

    Introduction of the Trifluoromethylphenyl Group: This step often involves the use of trifluoromethylation reagents, such as trifluoromethyl iodide or trifluoromethyl sulfonates, in the presence of a catalyst.

    Attachment of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide salts like sodium cyanide or potassium cyanide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole ring, leading to the formation of oxazole N-oxides.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.

    Substitution: The trifluoromethylphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic reagents like halogens or nitro compounds, often in the presence of a Lewis acid catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole N-oxides, while reduction can produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, N-(1-cyano-1-methylethyl)-5-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide is studied for its potential as a biochemical probe. It can interact with various biomolecules, providing insights into cellular processes and molecular interactions.

Medicine

The compound has potential applications in medicine, particularly in the development of new pharmaceuticals. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of N-(1-cyano-1-methylethyl)-5-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The cyano group can form hydrogen bonds, while the trifluoromethyl group enhances lipophilicity, facilitating membrane penetration. The oxazole ring can participate in π-π interactions, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    N-(1-cyano-1-methylethyl)-5-phenyl-1,2-oxazole-3-carboxamide: Lacks the trifluoromethyl group, resulting in different chemical properties.

    N-(1-cyano-1-methylethyl)-5-[2-(methyl)phenyl]-1,2-oxazole-3-carboxamide: The methyl group provides different steric and electronic effects compared to the trifluoromethyl group.

Uniqueness

N-(1-cyano-1-methylethyl)-5-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to participate in specific interactions, making it valuable in various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(2-cyanopropan-2-yl)-5-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3N3O2/c1-14(2,8-19)20-13(22)11-7-12(23-21-11)9-5-3-4-6-10(9)15(16,17)18/h3-7H,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFUMZIIQONSAJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)NC(=O)C1=NOC(=C1)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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